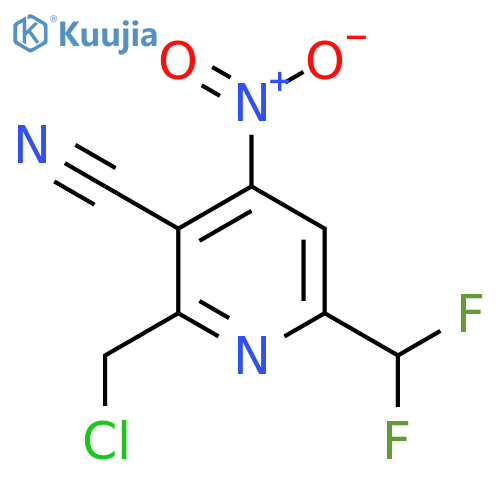

Cas no 1805429-54-2 (2-(Chloromethyl)-3-cyano-6-(difluoromethyl)-4-nitropyridine)

1805429-54-2 structure

商品名:2-(Chloromethyl)-3-cyano-6-(difluoromethyl)-4-nitropyridine

CAS番号:1805429-54-2

MF:C8H4ClF2N3O2

メガワット:247.586067199707

CID:4876949

2-(Chloromethyl)-3-cyano-6-(difluoromethyl)-4-nitropyridine 化学的及び物理的性質

名前と識別子

-

- 2-(Chloromethyl)-3-cyano-6-(difluoromethyl)-4-nitropyridine

-

- インチ: 1S/C8H4ClF2N3O2/c9-2-6-4(3-12)7(14(15)16)1-5(13-6)8(10)11/h1,8H,2H2

- InChIKey: CPQYBHDMFCGONZ-UHFFFAOYSA-N

- ほほえんだ: ClCC1C(C#N)=C(C=C(C(F)F)N=1)[N+](=O)[O-]

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 6

- 重原子数: 16

- 回転可能化学結合数: 2

- 複雑さ: 314

- 疎水性パラメータ計算基準値(XlogP): 1.5

- トポロジー分子極性表面積: 82.5

2-(Chloromethyl)-3-cyano-6-(difluoromethyl)-4-nitropyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029041282-1g |

2-(Chloromethyl)-3-cyano-6-(difluoromethyl)-4-nitropyridine |

1805429-54-2 | 97% | 1g |

$1,504.90 | 2022-04-01 |

2-(Chloromethyl)-3-cyano-6-(difluoromethyl)-4-nitropyridine 関連文献

-

Krishna K. Pandey Dalton Trans., 2012,41, 3278-3286

-

F. Aguilera-Granja,L. C. Balbás,A. Vega Phys. Chem. Chem. Phys., 2017,19, 3366-3383

-

Kathleen Servaty,Cécile Moucheron,Andrée Kirsch-De Mesmaeker Dalton Trans., 2011,40, 11704-11711

-

Akira Miyazaki,Toshiaki Enoki New J. Chem., 2009,33, 1249-1254

-

Vlasta Bonačić-Koutecký,Thorsten M. Bernhardt Phys. Chem. Chem. Phys., 2012,14, 9252-9254

1805429-54-2 (2-(Chloromethyl)-3-cyano-6-(difluoromethyl)-4-nitropyridine) 関連製品

- 1804359-84-9(4-(Chloromethyl)-6-hydroxy-3-(trifluoromethoxy)pyridine-2-acetonitrile)

- 2248201-04-7((2S)-2-(2,6-Dimethoxyphenyl)propan-1-amine)

- 2679932-69-3(rac-benzyl (3aR,6aS)-3a-cyano-2,2-dioxo-hexahydro-1H-2lambda6-thieno3,4-cpyrrole-5-carboxylate)

- 126268-64-2(3-(5-cyanothiophen-2-yl)propanoic acid)

- 1523618-18-9(6-(Aminomethyl)pyrimidin-4-amine dihydrochloride)

- 330191-13-4(N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)cyclohexanecarboxamide)

- 17412-39-4(2,6-Dimethylimidazo[1,2-b]pyridazine)

- 1241685-03-9(1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-piperidin-1-ylethanone)

- 429624-10-2(1-[2-(2-Chloro-phenoxy)-acetyl]-1H-indole-3-carboxylic acid methyl ester)

- 2097868-81-8(4-(2,5-dioxopyrrolidin-1-yl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzene-1-sulfonamide)

推奨される供給者

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量